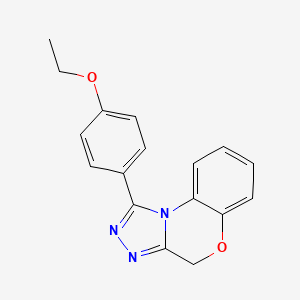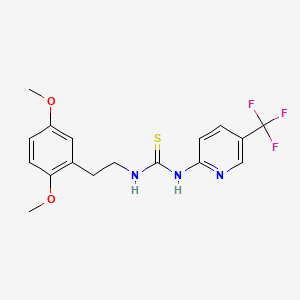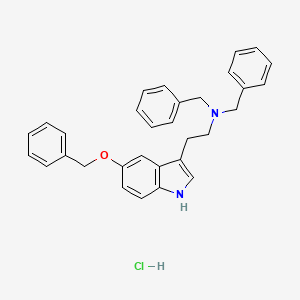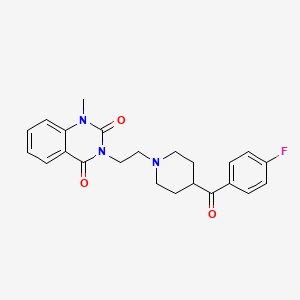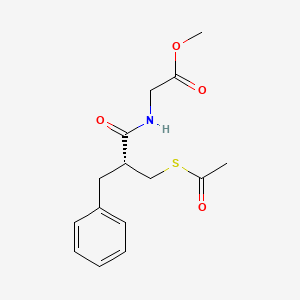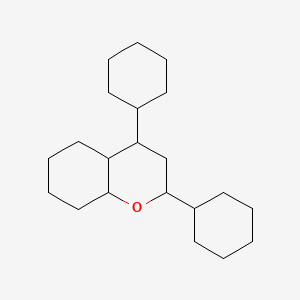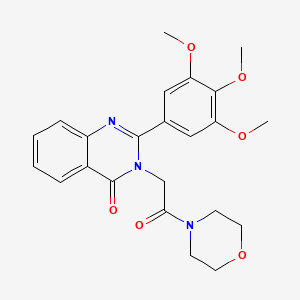
(18)F-labeled 2-(5-fluoropentyl)-2-methyl malonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(18)F-labeled 2-(5-fluoropentyl)-2-methyl malonic acid: is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. This compound is designed to target and bind to apoptotic (dying) cells, making it a valuable tool for studying cell death in various diseases, including cancer, myocardial infarction, and cerebral stroke.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (18)F-labeled 2-(5-fluoropentyl)-2-methyl malonic acid involves several steps. The starting material is typically 2-(5-fluoropentyl)-2-methyl malonic acid , which is then labeled with fluorine-18 (18F). The labeling process usually involves nucleophilic substitution reactions where the fluorine-18 is introduced into the compound.
Industrial Production Methods
Industrial production of this compound requires specialized facilities equipped with radiochemistry laboratories. The process involves the production of fluorine-18, which is typically generated in a cyclotron. The labeled compound is then synthesized and purified using automated synthesis modules to ensure high purity and yield.
化学反应分析
Types of Reactions
(18)F-labeled 2-(5-fluoropentyl)-2-methyl malonic acid: primarily undergoes nucleophilic substitution reactions for its labeling with fluorine-18.
Common Reagents and Conditions
The common reagents used in the synthesis include fluorine-18 fluoride (18F-F) and various solvents and bases to facilitate the substitution reaction. The reaction conditions typically involve controlled temperatures and specific reaction times to ensure efficient labeling.
Major Products Formed
The major product of this synthesis is the This compound , which is then purified to remove any unreacted starting materials and by-products.
科学研究应用
(18)F-labeled 2-(5-fluoropentyl)-2-methyl malonic acid: is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is in PET imaging to monitor apoptosis in various diseases. This compound helps researchers visualize and quantify cell death, providing valuable insights into disease progression and treatment efficacy.
作用机制
The compound exerts its effects by binding to apoptotic cells. The fluorine-18 label allows for the detection of these cells using PET imaging. The molecular targets include phosphatidylserine, a molecule exposed on the surface of apoptotic cells, and the compound's binding affinity to these targets facilitates its use in imaging.
相似化合物的比较
(18)F-labeled 2-(5-fluoropentyl)-2-methyl malonic acid: is unique in its ability to specifically target apoptotic cells. Similar compounds used in PET imaging include 18F-FDG (fluorodeoxyglucose) , which targets glucose metabolism, and 18F-FLT (fluorothymidine) , which targets cell proliferation. This compound is specifically designed for apoptosis imaging, making it distinct in its application.
Conclusion
This compound: is a valuable radiotracer for PET imaging, particularly in the study of apoptosis. Its synthesis involves specialized techniques and equipment, and it plays a crucial role in advancing our understanding of various diseases. Its unique targeting mechanism sets it apart from other PET tracers, making it an essential tool in medical research.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
CAS 编号 |
1236354-10-1 |
|---|---|
分子式 |
C9H15FO4 |
分子量 |
205.21 g/mol |
IUPAC 名称 |
2-(5-(18F)fluoranylpentyl)-2-methylpropanedioic acid |
InChI |
InChI=1S/C9H15FO4/c1-9(7(11)12,8(13)14)5-3-2-4-6-10/h2-6H2,1H3,(H,11,12)(H,13,14)/i10-1 |
InChI 键 |
BOYGOAXVKOOCKN-LMANFOLPSA-N |
手性 SMILES |
CC(CCCCC[18F])(C(=O)O)C(=O)O |
规范 SMILES |
CC(CCCCCF)(C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


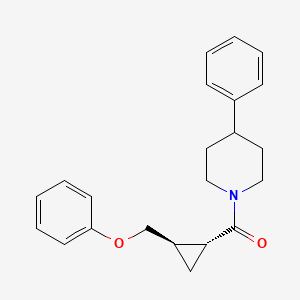
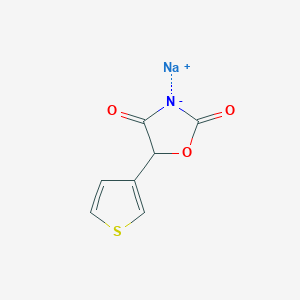
![methanesulfonic acid;3-[4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol](/img/structure/B15185807.png)
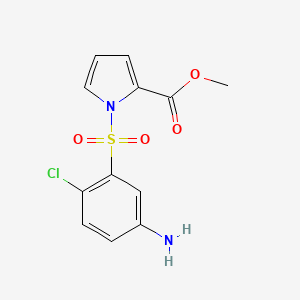
![(1S,11R)-5,7,13-triazatetracyclo[9.3.1.02,10.04,8]pentadeca-2,4(8),5,9-tetraene](/img/structure/B15185837.png)
